molecular formula C13H16OS2 B13800464 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 96185-17-0

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Katalognummer: B13800464
CAS-Nummer: 96185-17-0
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: CFGYNKFBAIHKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and two methylsulfanyl groups on the prop-2-en-1-one moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, or acetonitrile, and catalysts such as palladium or platinum.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one can be compared with other similar chalcone derivatives, such as:

  • (2E)-3-(4-Ethylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

These compounds share a similar α,β-unsaturated carbonyl system but differ in the substituents on the phenyl rings. The unique presence of two methylsulfanyl groups in this compound distinguishes it from other chalcones, potentially leading to different chemical reactivity and biological activities.

Eigenschaften

CAS-Nummer

96185-17-0

Molekularformel

C13H16OS2

Molekulargewicht

252.4 g/mol

IUPAC-Name

1-(4-ethylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C13H16OS2/c1-4-10-5-7-11(8-6-10)12(14)9-13(15-2)16-3/h5-9H,4H2,1-3H3

InChI-Schlüssel

CFGYNKFBAIHKFO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)C=C(SC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.